molecular formula C10H7N5 B141959 2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile CAS No. 158591-06-1

2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile

Cat. No. B141959
M. Wt: 197.2 g/mol
InChI Key: XNOXSHAFLYNEAW-UHFFFAOYSA-N
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Description

2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that contains an imidazole and pyrazole ring system, which makes it structurally unique and interesting for research.

Mechanism Of Action

The mechanism of action of 2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. It has also been shown to interact with certain receptors, such as the adenosine receptor and the dopamine receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile are diverse and depend on the specific application. For instance, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of certain fungi. It has also been shown to affect the expression of various genes and proteins involved in cell signaling and metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile in lab experiments is its structural uniqueness, which makes it a valuable scaffold for the development of new drugs. Moreover, it exhibits a wide range of biological activities, which makes it a versatile compound for research. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile. One of the directions is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Moreover, the development of new derivatives of the compound with improved biological activities and pharmacokinetic properties is also an important direction for future research.

Synthesis Methods

The synthesis of 2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile can be achieved through various methods, such as the reaction of 2-aminobenzimidazole with ethyl cyanoacetate and hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate and ammonium acetate in ethanol. The yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. Moreover, it has been investigated as a potential scaffold for the development of new drugs.

properties

CAS RN

158591-06-1

Product Name

2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile

Molecular Formula

C10H7N5

Molecular Weight

197.2 g/mol

IUPAC Name

2-amino-1H-pyrazolo[1,5-a]benzimidazole-3-carbonitrile

InChI

InChI=1S/C10H7N5/c11-5-6-9(12)14-15-8-4-2-1-3-7(8)13-10(6)15/h1-4,14H,12H2

InChI Key

XNOXSHAFLYNEAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3C#N)N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3C#N)N

synonyms

4H-Pyrazolo[1,5-a]benzimidazole-3-carbonitrile,2-amino-(9CI)

Origin of Product

United States

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